Materiali per biosensori
Biological electronic materials are advanced composite substances that combine the functions of biocompatibility and conductivity, enabling them to interact with biological systems while maintaining electrical properties. These materials find applications in biosensors, bioelectronics, and biomedical devices. They can be derived from natural sources such as proteins and polysaccharides or synthesized through chemical modifications for enhanced performance. Biomedical applications include tissue engineering scaffolds, neural interfaces, and drug delivery systems, where their ability to integrate with biological tissues without causing adverse reactions is critical. The unique properties of these materials make them indispensable in advancing the fields of regenerative medicine and bioelectronics.
Biological electronic materials are designed to mimic natural processes while offering technological advantages such as biodegradability and flexibility. Their development often involves interdisciplinary collaboration, integrating expertise from chemistry, biology, and engineering to create innovative solutions for healthcare and environmental applications.

Struttura | Nome chimico | CAS | MF |
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Trimethoxyboroxine | 102-24-9 | C3H9B3O6 |
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N-(1-λ1-oxidanyl-2,2,6,6-tetramethyl-4-piperidyl)acetamide | 14691-89-5 | C11H21N2O2 |
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N,N'-Bis(4-methoxyphenyl)-3,4,9,10-perylenetetracarboxylic Diimide | 6424-77-7 | C38H22N2O6 |
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11-Maleimidoundecanoic acid | 57079-01-3 | C15H23NO4 |
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4-Chloro-1,3-dioxolan-2-one | 3967-54-2 | C3H3ClO3 |
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5-Propyl-1,3-dithiolo4,5-d1,3dithiole-2-thione | 202126-48-5 | C7H8S5 |
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Tetrabutylammonium thiocyanate | 3674-54-2 | C17H36N2S |
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Tetraheptylammonium iodide | 3535-83-9 | C28H60IN |
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3-Carboxy-PROXYL | 2154-68-9 | C9H16NO3 |
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Isopropyltriphenylphosphonium iodide | 24470-78-8 | C21H22IP |
Letteratura correlata
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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